5-Fluoro-2-hydroxypyridine

Catalog No.
S716458
CAS No.
51173-05-8
M.F
C5H4FNO
M. Wt
113.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-hydroxypyridine

CAS Number

51173-05-8

Product Name

5-Fluoro-2-hydroxypyridine

IUPAC Name

5-fluoro-1H-pyridin-2-one

Molecular Formula

C5H4FNO

Molecular Weight

113.09 g/mol

InChI

InChI=1S/C5H4FNO/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8)

InChI Key

KLULSYPVWLJZAO-UHFFFAOYSA-N

SMILES

C1=CC(=O)NC=C1F

Canonical SMILES

C1=CC(=O)NC=C1F

The exact mass of the compound 5-Fluoro-2-hydroxypyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Fluoro-2-hydroxypyridine (CAS: 51173-05-8) is a fluorinated heterocyclic compound essential for synthesizing advanced functional molecules. It exists in a tautomeric equilibrium between the 5-fluoro-2-hydroxypyridine and 5-fluoro-2(1H)-pyridone forms, a characteristic that defines its reactivity profile.[1][2] The presence of the fluorine atom at the 5-position significantly modifies the electronic properties, acidity, and intermolecular interactions compared to its parent compound, 2-hydroxypyridine, making it a non-interchangeable precursor in medicinal chemistry and materials science.[3]

Substituting 5-Fluoro-2-hydroxypyridine with its non-fluorinated analog, 2-hydroxypyridine, or other halogenated variants (e.g., 5-chloro) can lead to critical failures in synthesis and application. The fluorine atom's high electronegativity and small size uniquely alter the compound's acidity (pKa), tautomeric equilibrium, and metabolic stability in downstream products.[3] These changes are fundamental to achieving desired biological activity, reaction selectivity (such as N- vs. O-alkylation), and material properties. In many pharmaceutical applications, the non-fluorinated or chloro-analogs result in significantly reduced binding affinity or altered pharmacokinetic profiles, making 5-fluoro-2-hydroxypyridine a required, specific precursor.[3][4]

Altered Tautomeric Equilibrium Enables Selective Reactivity

The equilibrium between the 2-hydroxypyridine (enol) and 2-pyridone (keto) forms dictates synthetic outcomes. For the parent compound, 2-hydroxypyridine, the keto form is generally favored in polar solvents and the solid state.[5] The electron-withdrawing 5-fluoro substituent further influences this equilibrium, which is critical for controlling regioselectivity in reactions like N-alkylation versus O-alkylation. This shift ensures higher yields of the desired isomer in complex syntheses, a crucial factor for process efficiency and purity.

Evidence DimensionDominant Tautomer in Polar Solvents/Solid State
Target Compound DataPredominantly the 5-fluoro-2-pyridone form, influenced by the electron-withdrawing fluorine.
Comparator Or BaselineUnsubstituted 2-hydroxypyridine also favors the 2-pyridone form, but the equilibrium is quantitatively different due to the lack of the fluoro group's electronic influence.[5]
Quantified DifferenceThe fluorine substituent modifies the electronic distribution, altering the relative stability and reactivity of the N-H versus O-H bond compared to the parent compound.
ConditionsSolution-phase synthesis (polar solvents) and solid-state characterization.

This predictable shift in tautomeric preference is key to achieving high regioselectivity in alkylation reactions, reducing costly purification of unwanted byproducts.

Essential Precursor for Specific KRAS and BTK Inhibitor Scaffolds

Patented synthetic routes for potent kinase inhibitors specifically require 5-fluoro-2-hydroxypyridine as a key starting material. For example, in the synthesis of Sotorasib, a KRAS G12C inhibitor, 2,6-dichloro-5-fluoronicotinic acid is a crucial intermediate derived from related fluorinated pyridines.[6] Similarly, scaffolds for Bruton's tyrosine kinase (BTK) inhibitors like Remibrutinib are built using specifically fluorinated pyridine precursors.[4] In these contexts, the fluorine atom is integral to the final molecule's binding affinity and pharmacokinetic properties, making non-fluorinated analogs ineffective substitutes.

Evidence DimensionRequirement as a Synthetic Precursor
Target Compound DataExplicitly cited as a necessary building block or derivative for FDA-approved drugs like Sotorasib and Remibrutinib.[4][6]
Comparator Or BaselineNon-fluorinated or other halogenated pyridinols are not used for these specific targets, as the fluorine is essential for the final drug's efficacy.
Quantified DifferenceSubstitution is not viable; the presence of the 5-fluoro group is a mandatory structural feature for achieving the desired therapeutic effect.
ConditionsMulti-step synthesis of active pharmaceutical ingredients (APIs).

For researchers and manufacturers developing specific kinase inhibitors, this exact compound is not an optional component but a required, non-substitutable raw material.

Modified Intermolecular Interactions for Crystal Engineering

In the solid state, the 5-fluoro substituent provides an additional site for intermolecular interactions, such as C-H···F hydrogen bonds, which are absent in 2-hydroxypyridine. These weak hydrogen bonds can significantly alter crystal packing compared to the strong N-H···O hydrogen bond dimers or chains that dominate the crystal structure of the parent 2-pyridone.[7] This modification of the supramolecular assembly allows for more controlled crystal engineering, which is critical for developing co-crystals and tuning the solid-state properties (e.g., solubility, stability) of active ingredients.

Evidence DimensionAvailable Intermolecular Interactions
Target Compound DataPossesses N-H···O, C-H···O, and C-H···F hydrogen bonding capabilities.
Comparator Or Baseline2-Hydroxypyridine primarily relies on strong N-H···O hydrogen bonding, leading to different and often less tunable crystal packing motifs.[7]
Quantified DifferenceIntroduces weak C-H···F interactions as a tool to direct supramolecular assembly, offering an alternative to the dominant N-H···O bonding in the unsubstituted analog.
ConditionsSolid-state crystallization and co-crystallization processes.

The ability to form different, predictable crystal structures is a significant advantage in pharmaceutical formulation and materials science for controlling physical properties.

Mandatory Precursor in the Synthesis of Fluorinated Kinase Inhibitors

This compound is the designated starting material for specific, high-value pharmaceutical targets where the fluorine atom is essential for biological activity. Its use is non-negotiable in established synthetic routes for drugs targeting kinases like KRAS and BTK, where analogs would fail to produce the required efficacy.[4][6]

Regioselective Synthesis of Substituted Pyridines

In processes where selective N-alkylation or O-alkylation is critical, the specific tautomeric equilibrium of 5-fluoro-2-hydroxypyridine provides a predictable advantage. This leads to higher yields of the desired constitutional isomer and simplifies downstream purification, lowering production costs compared to less selective precursors.

Development of Novel Co-crystals and Pharmaceutical Formulations

For applications in materials science and pharmaceutical development, the compound's ability to form specific hydrogen bonds (including C-H···F) allows for rational design of co-crystals. This enables formulators to modify and optimize crucial solid-state properties like solubility, dissolution rate, and stability of an active pharmaceutical ingredient.

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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